2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline
CAS No.: 286371-44-6
Cat. No.: VC4310506
Molecular Formula: C17H15ClN2O3
Molecular Weight: 330.77
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 286371-44-6 |
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Molecular Formula | C17H15ClN2O3 |
Molecular Weight | 330.77 |
IUPAC Name | 2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline |
Standard InChI | InChI=1S/C17H15ClN2O3/c1-21-16-8-11-14(9-17(16)22-2)20-6-5-15(11)23-10-3-4-13(19)12(18)7-10/h3-9H,19H2,1-2H3 |
Standard InChI Key | MSAYDMJFSCQXQL-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound is defined by the IUPAC name 2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline and has the molecular formula C₁₇H₁₅ClN₂O₃ (molecular weight: 330.8 g/mol) . Its structure consists of:
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A 6,7-dimethoxyquinoline core, providing planar aromaticity and electron-rich regions.
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A chloro-substituted aniline group at position 4 of the quinoline, connected via an ether linkage.
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Substituents that enhance steric and electronic diversity, influencing reactivity and biological interactions.
Table 1: Key Identifiers of 2-Chloro-4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
Property | Value | Source |
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CAS Registry Number | 286371-44-6 | |
SMILES | COC1=CC2=C(C=C1OC)N=CC=C2OC3=CC=C(C(=C3)Cl)N | |
PubChem CID | 11221223 | |
Molecular Weight | 330.8 g/mol |
Synthetic Methodologies
Parent Compound Synthesis
The unsubstituted analog, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (CAS 190728-25-7), is synthesized via nucleophilic aromatic substitution between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol in dimethylacetamide (DMA) using sodium t-butoxide as a base . This reaction proceeds at 100–110°C with a yield of 90% .
Chlorination Strategies
Reaction Type | Conditions | Yield | Source |
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Urea derivative formation | Toluene, triethylamine, reflux | 73% | |
Carbamate synthesis | DCM, HATU, RT | 90.5% |
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to exhibit limited aqueous solubility due to the hydrophobic quinoline and chloro-aniline groups. Soluble in polar aprotic solvents (e.g., DMSO, DMA) .
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Stability: Likely sensitive to strong acids/bases due to the ether linkage and amine group.
Spectroscopic Data
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¹H-NMR: Key signals include methoxy singlets (~δ 3.9–4.0 ppm), aromatic protons (δ 6.4–8.5 ppm), and amine protons (δ 5.8–6.7 ppm) .
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Mass Spectrometry: Molecular ion peak observed at m/z 330 (M⁺) .
Applications in Medicinal Chemistry
Structure-Activity Relationships (SAR)
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The chloro substituent enhances electrophilicity, potentially improving target binding.
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Methoxy groups contribute to metabolic stability by resisting oxidative degradation .
Future Research Directions
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Optimization of Chlorination: Develop regioselective methods to introduce the chloro group without side reactions.
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Biological Screening: Evaluate the compound’s efficacy against kinase targets (e.g., EGFR, VEGFR).
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Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways.
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